2-methyl-2-(pyridin-4-yl)propanal
Description
Properties
CAS No. |
1535434-83-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Asymmetric α-Benzylation of Aldehydes
-
Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like iron (II) trifluoroacetate.
Conditions: Typically performed under argon atmosphere to prevent unwanted side reactions.
-
Substitution
Reagents: Alkyl halides.
Conditions: Catalyzed by chiral covalent organic frameworks under visible-light induced photothermal conversion.
Major Products
α-Heteroarylmethyl Aldehydes: These are important intermediates for the synthesis of bioactive drugs and natural products.
Scientific Research Applications
2-Methyl-2-(pyridin-4-yl)propanal is utilized in various fields of scientific research:
-
Chemistry
- Used as a synthon in organic synthesis for the preparation of complex molecules.
- Employed in the study of catalytic asymmetric reactions .
-
Biology and Medicine
-
Industry
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in chemical reactions. The mechanism involves:
Catalytic Asymmetric α-Benzylation:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methyl-2-(pyridin-4-yl)propanal with analogs based on functional groups, physicochemical properties, and applications.
Functional Group Variations
a) 2-Methyl-2-(pyridin-4-yl)propanenitrile
- Structure : Replaces the aldehyde group with a nitrile (-CN).
- Key Differences : The nitrile group confers higher chemical stability compared to the aldehyde, making it less reactive toward nucleophiles. This compound is often used as a precursor in heterocyclic synthesis .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
b) Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
- Structure : Features a methylsulfonyl group and an oxime carbamate instead of pyridine.
- Key Differences : The sulfonyl and oxime groups enhance pesticidal activity. Aldoxycarb acts as an acaricide/insecticide due to its ability to inhibit acetylcholinesterase .
- Applications : Restricted-use pesticide with high acute toxicity .
Pyridine Ring Modifications
a) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine
- Structure : Pyridine ring with amine and alkylthio substituents.
- Key Differences: The amine group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. This compound is designed as an inhibitor of inducible nitric oxide synthase (iNOS) .
- Applications : Investigational drug for inflammatory diseases.
b) 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol
- Structure : Contains two pyridinyl groups and a central hydroxyl-bearing carbon.
- Key Differences : The hydroxyl group enables hydrogen bonding, influencing crystal packing and solubility. This structural motif is common in coordination chemistry for ligand design .
Physicochemical Properties
*Predicted using computational tools due to lack of experimental data.
Q & A
Q. What are the common synthetic routes for 2-methyl-2-(pyridin-4-yl)propanal, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridine-containing aldehydes like this compound typically involves nucleophilic substitution or condensation reactions. For example, a Grignard reagent (e.g., 2-pyridinylmethylmagnesium bromide) could react with a ketone or ester precursor, followed by oxidation to yield the aldehyde. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- Methodological Answer :
- NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. Pyridine ring protons show splitting patterns in δ 7.0–8.5 ppm.
- IR : A strong absorption band at ~1700–1750 cm⁻¹ confirms the aldehyde C=O stretch.
- MS : Molecular ion peaks (e.g., m/z 163 for C₉H₁₁NO) and fragmentation patterns (e.g., loss of CO or pyridyl groups) validate the structure.
Calibration with reference compounds and computational simulations (e.g., DFT for NMR prediction) enhance accuracy .
Advanced Research Questions
Q. How can SHELX software improve the crystallographic refinement of this compound derivatives?
- Methodological Answer : SHELXL (part of the SHELX suite) refines crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy factors. For this compound:
- Use hkl files from X-ray diffraction data to model the pyridine ring geometry and aldehyde group.
- Apply restraints for bond lengths (C=O: ~1.22 Å) and angles (C-C-O: ~120°).
- Analyze residual density maps to detect disorder or solvent molecules.
SHELXL’s robust algorithms handle high-resolution data and twinned crystals effectively .
Q. What experimental strategies resolve contradictions in bioactivity data for pyridine-based aldehydes?
- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, redox state) or compound stability. Strategies include:
-
Redox Profiling : Monitor aldehyde oxidation to carboxylic acids under biological conditions using HPLC.
-
Covalent Binding Assays : Use mass spectrometry to detect adducts with nucleophilic residues (e.g., cysteine thiols).
-
Comparative Studies : Benchmark against analogs like 3-(pyridin-4-yl)propanal to isolate structural effects (Table 1) .
Table 1 : Comparative Bioactivity of Pyridine Aldehydes
Compound IC₅₀ (Enzyme X) Redox Stability This compound 12 µM Moderate 3-(pyridin-4-yl)propanal 45 µM Low
Q. How does computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes:
- Docking : The aldehyde group forms hydrogen bonds with catalytic lysine residues in enzymes (e.g., dehydrogenases).
- MD Simulations : Simulate solvated systems (100 ns) to assess stability of ligand-protein complexes.
Validate predictions with mutagenesis (e.g., K→A mutants) and kinetic assays .
Methodological Challenges and Solutions
Q. What are the limitations in synthesizing enantiopure this compound, and how can they be addressed?
- Answer : Racemization during aldehyde formation is a key issue. Solutions include:
- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose esters) for enantiomer separation .
Q. How can researchers mitigate the oxidative instability of this compound in biological assays?
- Answer :
- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to buffer solutions.
- Prodrug Design : Convert the aldehyde to a stable acetal or imine derivative, releasing the active form in situ.
- Real-Time Monitoring : Use UV-Vis spectroscopy to track degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
